
1,3-Bis(tert-butoxycarbonyl)guanidine
Overview
Description
1,3-Bis(tert-butoxycarbonyl)guanidine is a guanidine derivative with the molecular formula C11H21N3O4 and a molecular weight of 259.30 g/mol . This compound is known for its use in organic synthesis, particularly in the preparation of guanidinyl derivatives and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tert-butoxycarbonyl)guanidine can be synthesized through the reaction of an amine with bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 40 hours, followed by filtration and evaporation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the synthesis involves reacting an amino carbamate with silver pentachloride to form the corresponding silver amine salt. This intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base to yield this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tert-butoxycarbonyl)guanidine undergoes various types of reactions, including:
Substitution Reactions: It can be used to produce guanidinyl derivatives during multi-step syntheses.
Cyclization Reactions: It is involved in the synthesis of N-substituted 2-aminoimidazole inhibitors.
Common Reagents and Conditions
Reagents: Common reagents include bis(tert-butoxycarbonyl)thiopseudourea, silver pentachloride, and tert-butoxycarbonyl chloride
Conditions: Reactions are typically carried out in solvents like THF at room temperature.
Major Products
Guanidinyl Derivatives: These are major products formed during the multi-step synthesis processes.
N-Substituted 2-Aminoimidazole Inhibitors: These are synthesized using this compound.
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Guanidinyl Derivatives :
The compound is frequently employed as a guanidinylating agent in the synthesis of various bioactive compounds. For instance, it has been used to produce N-substituted 2-aminoimidazole inhibitors, which are relevant in the development of pharmaceuticals targeting bacterial infections . -
Preparation of Antibacterial Agents :
Recent studies have demonstrated that this compound is effective in synthesizing substituted 1,6-diphenylnaphthalenes. These compounds have shown potential as FtsZ-targeting antibacterial agents, which disrupt bacterial cell division and combat multidrug-resistant strains . -
Histamine H3 Receptor Antagonists :
This compound has also been utilized in the synthesis of novel histamine H3 receptor antagonists. These derivatives exhibit promising pharmacological properties, including cytotoxicity against breast cancer cell lines and inhibition of acetylcholinesterase activity, suggesting their potential use in treating Alzheimer’s disease .
Case Study 1: Synthesis of Biofilm Modulators
A library of N-substituted derivatives was constructed using this compound via α-bromoketone cyclization. The resulting compounds displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as biofilm modulators in clinical settings .
Case Study 2: Antimicrobial Activity Assessment
In a study assessing the antibacterial properties of linear guanidine derivatives synthesized from this compound, several compounds exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL. Notably, these compounds were effective against multi-drug resistant clinical isolates .
Data Table: Summary of Applications
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-1H-pyrazole-1-carboxamidine
- 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Uniqueness
1,3-Bis(tert-butoxycarbonyl)guanidine is unique due to its ability to inhibit viral RNA replication by binding to essential amines . This property makes it a valuable compound in both chemical synthesis and medical research.
Properties
Molecular Formula |
C11H21N3O4 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |
InChI Key |
VPWFNCFRPQFWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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